Mass Shift of +16 Da Enables Unambiguous Product Identification in OH Radical Oxidation Mechanism Studies
In head‑to‑head experiments using GC‑MS and API‑MS, the reaction of OH radicals with 2,2,4‑trimethylpentane‑d18 produced hydroxynitrate products at m/z 207 (HOC₈D₁₆ONO₂) and m/z 191 (HOC₇D₁₄ONO₂), compared to m/z 191 (HOC₈H₁₆ONO₂) and m/z 177 (HOC₇H₁₄ONO₂) from unlabeled 2,2,4‑trimethylpentane [1]. The +16 Da and +14 Da shifts conclusively confirmed the retention of the carbon skeleton in the nitrate products, a critical detail for delineating β‑hydroxyalkoxy radical decomposition pathways [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) of hydroxynitrate reaction products |
|---|---|
| Target Compound Data | m/z 207 (HOC₈D₁₆ONO₂), m/z 191 (HOC₇D₁₄ONO₂) |
| Comparator Or Baseline | m/z 191 (HOC₈H₁₆ONO₂), m/z 177 (HOC₇H₁₄ONO₂) from unlabeled 2,2,4‑trimethylpentane |
| Quantified Difference | +16 Da for C₈ product; +14 Da for C₇ product |
| Conditions | Gas‑phase reaction of OH radicals in the presence of NO at 298 ± 2 K and atmospheric pressure; API‑MS analysis |
Why This Matters
Without the perdeuterated tracer, these key nitrate products would be indistinguishable from isobaric interferences, precluding accurate determination of the atmospheric oxidation mechanism of a major gasoline component.
- [1] Aschmann, S. M.; Arey, J.; Atkinson, R. Products and Mechanism of the Reaction of OH Radicals with 2,2,4-Trimethylpentane in the Presence of NO. Environ. Sci. Technol. 2002, 36 (4), 625–632. DOI: 10.1021/es011134v. View Source
